molecular formula C9H8BrN3O3 B1391481 Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1203705-56-9

Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1391481
CAS No.: 1203705-56-9
M. Wt: 286.08 g/mol
InChI Key: UGJQRNVHBKCDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance in Heterocyclic Chemistry Research

Pyrazolo[1,5-a]pyrimidines are fused bicyclic systems combining pyrazole and pyrimidine rings, known for their planar, rigid structures and diverse pharmacological properties. The introduction of bromine at position 2 and a hydroxyl group at position 7 in this compound enhances its reactivity and binding affinity, making it a valuable intermediate in drug discovery. The ethyl ester at position 6 improves solubility and facilitates further derivatization, such as hydrolysis to carboxylic acids or cross-coupling reactions.

This compound’s significance lies in its dual functionality:

  • Electrophilic reactivity : The bromine atom enables Suzuki-Miyaura and Ullmann-type couplings, critical for constructing complex pharmacophores.
  • Hydrogen-bonding capacity : The hydroxyl group participates in interactions with biological targets, such as kinase active sites.

Historical Context of Brominated Pyrazolopyrimidines

Brominated pyrazolopyrimidines emerged in the late 20th century as researchers explored halogenation strategies to modulate electronic and steric properties. Early syntheses relied on direct bromination using phosphorus oxybromide (POBr3) or N-bromosuccinimide (NBS). For example, the nitration and bromination studies of pyrazolo[1,5-a]pyrimidine in the 1970s revealed position-dependent reactivity, with bromine preferentially occupying position 3 or 6 under acidic conditions.

The development of this compound reflects advances in regioselective functionalization. Modern methods employ palladium-catalyzed cross-coupling to install bromine at position 2, avoiding competing reactions at other sites.

Chemical Classification and Nomenclature Systems

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, classified under IUPAC as:

  • Systematic name : Ethyl 2-bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate.
  • SMILES notation : CCOC(=O)C1=C(NC2=C(Br)N=CN2C1=O)O.

Key structural features include:

Position Substituent Role
2 Bromine Enhances electrophilic reactivity
6 Ethoxycarbonyl Enables ester hydrolysis or transesterification
7 Hydroxyl Participates in hydrogen bonding

Current Research Landscape and Scientific Relevance

Recent studies highlight its utility in:

  • Kinase inhibitor development : Derivatives show promise against EGFR and CDK2, with IC50 values in the nanomolar range.
  • Anticancer agents : Structural analogs demonstrate antiproliferative activity in MCF-7 and HCT-116 cell lines.
  • Synthetic methodology : Microwave-assisted and flow chemistry techniques have reduced reaction times from hours to minutes.

A 2025 review identified pyrazolo[1,5-a]pyrimidines as a top scaffold for overcoming drug resistance in oncology, with brominated variants like this compound enabling targeted modifications to improve bioavailability.

Properties

IUPAC Name

ethyl 2-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O3/c1-2-16-9(15)5-4-11-7-3-6(10)12-13(7)8(5)14/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJQRNVHBKCDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(NN2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrN3O3C_9H_8BrN_3O_3 and a molecular weight of approximately 258.08 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, characterized by a fused ring system that includes both pyrazole and pyrimidine moieties. The presence of a bromine atom at the second position and a hydroxyl group at the seventh position is significant, as these substitutions may influence its biological activity and pharmacological profile .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These synthetic pathways allow for the generation of the compound in sufficient yields for research purposes. Key steps often include the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, facilitating the construction of the pyrazolo-pyrimidine scaffold .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anti-inflammatory Properties

The compound has been studied for its potential as an anti-inflammatory agent. The hydroxyl group may enhance interactions with biological targets involved in inflammatory pathways, suggesting possible therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

Studies have shown that this compound interacts with various enzyme systems. Its unique structure allows it to modulate enzyme activity, which is crucial for understanding its mechanism of action and optimizing it for therapeutic use .

Anticancer Potential

Compounds within the pyrazolo[1,5-a]pyrimidine class have been associated with anticancer properties. This compound could be explored further for its ability to inhibit cancer cell proliferation and migration, making it a candidate for drug development in oncology .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameSimilarity Index
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate0.83
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate0.77
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate0.74
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate0.74
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate0.56

The distinct bromination at the second position combined with a hydroxyl group at the seventh position sets this compound apart from others in its class and may impart unique pharmacological properties not observed in other derivatives .

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms through which this compound exerts its effects:

  • Enzymatic Activity : Research has shown that this compound can inhibit specific enzymes linked to cancer progression. For instance, studies demonstrated significant inhibition of certain kinases involved in tumor growth when treated with this compound.
  • Cell Proliferation Assays : In vitro assays using various cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and proliferation rates compared to control groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for its potential as a therapeutic agent:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases .
  • Cancer Research : Compounds within the pyrazolo[1,5-a]pyrimidine class have shown promise in cancer therapy. This compound could potentially modulate pathways involved in tumor growth and proliferation .
  • Kinase Inhibition : This compound has been identified as a potential inhibitor of Janus kinase (JAK), which plays a crucial role in various signaling pathways associated with cancer and autoimmune diseases .

Biochemical Studies

Research has focused on the interactions of this compound with biological macromolecules:

  • Protein Interactions : Studies are being conducted to understand how this compound interacts with specific proteins involved in disease mechanisms. Such interactions are vital for elucidating its mechanism of action and optimizing its therapeutic profile .
  • Nucleic Acid Binding : The compound's ability to bind to nucleic acids is also under investigation, which could reveal insights into its potential as an anti-cancer agent by affecting gene expression .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds in the pyrazolo[1,5-a]pyrimidine family. Below is a comparison table highlighting some related compounds and their similarity indices:

Compound NameSimilarity Index
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate0.83
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate0.77
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate0.74
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate0.74
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate0.56

The uniqueness of this compound lies in its specific bromination and hydroxylation patterns, which may influence its pharmacological properties differently compared to these related compounds .

Case Study 1: Anti-inflammatory Effects

A study explored the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups.

Case Study 2: JAK Inhibition

In another study focused on JAK inhibition, researchers demonstrated that this compound effectively reduced JAK-mediated signaling pathways in vitro. This finding supports its potential use as a therapeutic agent for conditions like rheumatoid arthritis and certain cancers .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives are structurally diverse, with variations in substituents influencing their physical, chemical, and biological properties. Below is a detailed comparison:

Substituent Variations and Structural Features

Ethyl 2-(4-Bromophenyl)-7-Methylpyrazolo[1,5-a]Pyrimidine-6-Carboxylate
  • Molecular Formula : C₁₆H₁₄BrN₃O₂
  • Substituents : Bromophenyl group at position 2, methyl group at position 6.
  • Key Properties : Higher molecular weight (360.21 g/mol ) due to the bromophenyl moiety. The methyl group enhances lipophilicity compared to the hydroxyl group in the target compound .
Ethyl 7-(4-Bromophenyl)-5-Trifluoromethyl-4,7-Dihydrotetrazolo[1,5-a]Pyrimidine-6-Carboxylate
  • Molecular Formula : C₁₄H₁₁BrF₃N₅O₂
  • Substituents : Tetrazole ring fused at positions 1–5, trifluoromethyl group at position 5, bromophenyl at position 7.
  • Structural Insights : X-ray crystallography reveals a flattened envelope conformation (puckering parameters: Q = 0.125 Å, θ = 109.7°) and intermolecular N–H⋯N hydrogen bonding . The trifluoromethyl group increases metabolic stability compared to hydroxyl or methyl groups .
Ethyl 3-Bromo-7-Chloropyrazolo[1,5-a]Pyrimidine-6-Carboxylate
  • Molecular Formula : C₉H₇BrClN₃O₂
  • Substituents : Bromo at position 3, chloro at position 7.
  • Key Differences : The absence of a hydroxyl group reduces hydrogen-bonding capacity, while the chloro substituent enhances electrophilicity .
Antitumor Activity
  • Ethyl 2-(Phenylamino)-4,5-Dihydropyrazolo[1,5-a]Pyrimidine-6-Carboxylate Derivatives: Compounds with fluorine or nitrile groups (e.g., 178d, 178f) show potent activity against HepG2, MCF-7, A549, and Caco2 cell lines. The fluor atom and nitrile group enhance cytotoxicity by improving target binding .
  • Ethyl 7-Amino-3-Cyanopyrazolo[1,5-a]Pyrimidine-6-Carboxylate: The cyano group at position 3 and amino group at position 7 contribute to kinase inhibition, though safety data indicate handling precautions (GHS hazard codes) .
Enzyme Inhibition
  • Ethyl 1,5-Dihydro-3-(2-Hydroxyphenyl)-7-Methyl-1,5-Diphenyl-[1,2,4]Triazolo[4,3-a]Pyrimidine-6-Carboxylate : The hydroxylphenyl group facilitates hydrogen bonding with CDK2 enzyme active sites, though its inhibition is moderate (IC₅₀ > 10 µM) .

Physical and Spectral Properties

Compound Name Molecular Formula Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Reference
Target Compound C₉H₈BrN₃O₃ Not reported ~3400 (OH), ~1666 (C=O) 1.23 (t, OCH₂CH₃), 10.44 (s, OH)
Ethyl 2-(4-Bromophenyl)-7-Methyl Derivative C₁₆H₁₄BrN₃O₂ Not reported ~1666 (C=O) 2.41 (s, CH₃), 4.14 (q, OCH₂CH₃)
Ethyl 1,5-Dihydro Triazolo Derivative C₂₇H₂₄N₄O₃ 206 1666 (C=O) 5.37 (s, pyrimidine-H), 6.99–8.12 (ArH)

Preparation Methods

Starting Material Preparation

The initial stage involves synthesizing or procuring a suitable pyrazolopyrimidine derivative, typically 7-hydroxy-pyrazolo[1,5-a]pyrimidine or its precursors, which serve as the core scaffold.

Bromination at the 2-Position

Reaction Conditions:

  • Reagents: Brominating agents such as phosphorus tribromide (PBr₃), bromine (Br₂) in the presence of a base like triethylamine, or N-bromosuccinimide (NBS).
  • Solvent: Common solvents include 1,4-dioxane, dichloromethane, or acetonitrile.
  • Temperature: Typically conducted at 0–25°C to control regioselectivity and prevent over-bromination.

Procedure:

  • The pyrazolopyrimidine derivative is dissolved in the chosen solvent.
  • Brominating reagent is added dropwise under stirring.
  • The reaction mixture is maintained at low temperature to favor selective bromination at the 2-position.
  • Reaction progress is monitored via thin-layer chromatography (TLC).
  • Post-reaction, the mixture is quenched with water, and the product is extracted with an organic solvent.
  • Purification is achieved through column chromatography.

Hydroxylation at the 7-Position

Reaction Conditions:

  • Reagents: Hydroxylation can be performed using oxidizing agents such as hydrogen peroxide (H₂O₂) or via nucleophilic substitution if a suitable leaving group is present.
  • Solvent: Polar solvents like ethanol or acetic acid are common.
  • Catalysts: Acidic or basic catalysts may be employed to facilitate hydroxylation.

Procedure:

  • The brominated intermediate is treated with the hydroxylating reagent under reflux.
  • Conditions are optimized to favor hydroxylation at the 7-position without affecting other functional groups.
  • The reaction is monitored and terminated upon completion.
  • The product is purified via recrystallization or chromatography.

Esterification at the 6-Position

Reaction Conditions:

  • Reagents: Ethanol with catalytic amounts of acid (e.g., sulfuric acid) or esterification reagents like ethyl chloroformate.
  • Solvent: Ethanol or other suitable solvents.
  • Temperature: Reflux conditions are typical.

Procedure:

  • The hydroxylated intermediate is reacted with ethanol under reflux.
  • Acid catalysis promotes ester formation.
  • The reaction mixture is cooled, neutralized, and purified.

Data Tables Summarizing Conditions and Yields

Step Reagents Solvent Temperature Reaction Time Yield (%) Notes
Bromination Br₂, triethylamine 1,4-dioxane 0–25°C 2–4 hours 65–75 Controlled addition to prevent over-bromination
Hydroxylation H₂O₂, acetic acid Ethanol Reflux 4–6 hours 70–80 Selective at 7-position
Esterification Ethanol, H₂SO₄ Ethanol Reflux 3–5 hours 85–90 Purification via recrystallization

Research Findings and Optimization Strategies

  • Selectivity Control: Regioselectivity in bromination and hydroxylation is achieved by temperature regulation and reagent stoichiometry.
  • Yield Enhancement: Using excess reagents and optimized purification techniques, yields above 80% are attainable.
  • Reaction Monitoring: TLC and NMR spectroscopy are essential for tracking reaction progress and confirming product formation.

Q & A

Q. What role do intermolecular hydrogen bonds play in stabilizing the crystal lattice?

  • Methodology : Identify hydrogen bonds (e.g., N–H⋯N) using SC-XRD data. For example, a related tetrazolo derivative showed hydrogen-bond geometry with d(D–H) = 0.83 Å and ∠(D–H–A) = 167° .
  • Table : Hydrogen-bond geometry for analogous structures:
Donor–H⋯Acceptord(D–H) (Å)d(H⋯A) (Å)∠(D–H–A) (°)
N–H⋯N0.832.12167

Q. How can substituents (e.g., bromo, hydroxyl) modulate biological activity?

  • Methodology : Compare structure-activity relationships (SAR) with derivatives like ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate. Fluorine and nitrile groups enhance antitumor activity (e.g., IC₅₀ < 10 µM against HepG2 cells) by improving target binding .
  • Design Strategy : Use AutoDock or Schrödinger for molecular docking to predict interactions with enzymes (e.g., CDK2). Validate via in vitro assays.

Q. How can computational modeling resolve discrepancies in spectroscopic data?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra. Compare with experimental data to identify outliers. For example, anisotropic displacement parameters (ADPs) from XRD can validate predicted bond lengths .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic refinement metrics (e.g., R-factor vs. wR-factor)?

  • Resolution : The weighted R-factor (wR) accounts for measurement errors, while the conventional R-factor reflects agreement between observed/calculated amplitudes. A low R-factor (e.g., 0.030) with a higher wR (e.g., 0.071) suggests systematic errors in data scaling or absorption corrections. Re-analyze data using SADABS or TWINABS for multi-scan corrections .

Key Recommendations

  • Synthetic Optimization : Use high-resolution mass spectrometry (HRMS) and elemental analysis to confirm purity.
  • Advanced Characterization : Pair SC-XRD with solid-state NMR to resolve hydrogen positions.
  • Biological Screening : Prioritize derivatives with electron-withdrawing groups (e.g., Br, CF₃) for enhanced bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.